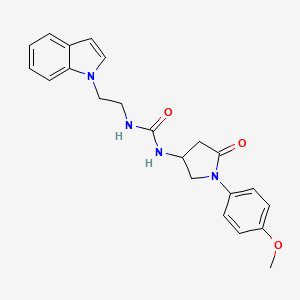

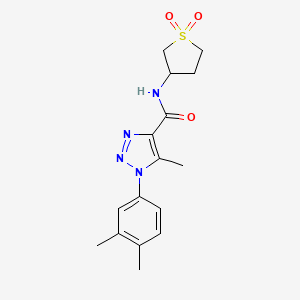

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

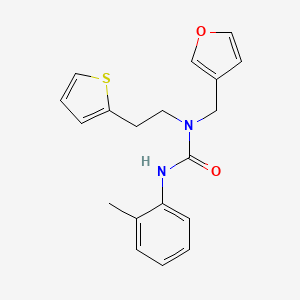

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, also known as MPT0B390, is a novel compound that has been studied for its potential use in cancer treatment. This compound belongs to a class of drugs called benzamides, which have been shown to have anticancer properties.

Scientific Research Applications

Electrophoretic Separation

Research has shown the application of nonaqueous capillary electrophoresis in the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method is effective for quality control in pharmaceuticals (Ye et al., 2012).

Luminescence and Nanotechnology

Another study focuses on the synthesis of pyridyl substituted benzamides, which exhibit luminescent properties and form nano-aggregates with enhanced emission in specific solvents. These compounds also display mechanochromic properties, making them suitable for use in nanotechnology and material sciences (Srivastava et al., 2017).

Anticancer Activity

Benzamide derivatives have been synthesized and tested for their anticancer activity against several human cancer cell lines. Compounds with methoxy and nitro groups in the benzamide moiety showed the most potential, indicating a significant application in cancer research and drug development (Mohan et al., 2021).

Diabetes Mellitus Treatment

Research on novel heteroaryl-containing benzamide derivatives has led to the identification of potent glucokinase activators, which have shown potential as a treatment for type 2 diabetes mellitus. This includes the discovery of specific compounds that exhibit favorable pharmacokinetics and safety profiles in animal models (Park et al., 2014).

Synthetic Processes

Studies have also focused on the synthesis processes of related benzamide compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide. These processes emphasize the importance of optimizing reaction conditions for high yield and quality in chemical manufacturing (Dian, 2010).

Heparanase Inhibition

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides have been explored as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research provides a foundation for developing new cancer therapies (Xu et al., 2006).

properties

IUPAC Name |

4-(2-methoxyethoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-9-10-25-18-4-2-16(3-5-18)20(23)22-13-15-6-8-21-19(12-15)17-7-11-26-14-17/h2-8,11-12,14H,9-10,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKUOZYEJPNXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)